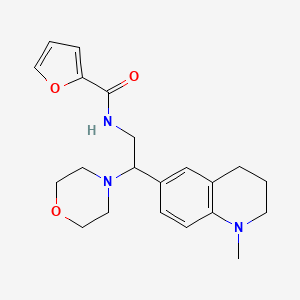

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroquinoline core linked to a morpholinoethyl group and a furan-2-carboxamide moiety. Its structure combines heterocyclic elements known for modulating biological activity, including enzyme inhibition and receptor binding.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-23-8-2-4-16-14-17(6-7-18(16)23)19(24-9-12-26-13-10-24)15-22-21(25)20-5-3-11-27-20/h3,5-7,11,14,19H,2,4,8-10,12-13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVZSHHCSZPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide (CAS Number: 946311-74-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a furan ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study reported that derivatives of tetrahydroquinoline showed IC50 values ranging from 0.15 to 1.4 μM against cancer cell lines such as PANC 1 and MDA-MB-231 .

- The compound's structure suggests it may inhibit key signaling pathways involved in cell proliferation, particularly through interactions with protein kinases.

The biological activity of this compound can be attributed to its ability to modulate several cellular pathways:

- Kinase Inhibition : Similar compounds have been shown to inhibit threonine tyrosine kinase (TTK), which is crucial for the spindle assembly checkpoint in cell division .

- Signal Transduction Pathways : It may affect pathways involving ERK and AKT, which are vital for cell survival and proliferation .

- Radical Scavenging Activity : Compounds with similar structures have demonstrated radical scavenging capabilities, which can protect cells from oxidative stress .

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of tetrahydroquinoline derivatives revealed that compounds with structural similarities to this compound exhibited potent anticancer properties. The study highlighted:

- Cell Lines Tested : MCF-7 (breast cancer), A2058 (melanoma), and HeLa (cervical cancer).

- Results : The compounds showed IC50 values indicating strong antiproliferative effects, suggesting potential for development as therapeutic agents .

Comparative Analysis

| Compound Name | Structure | IC50 Value (μM) | Target |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Tetrahydroquinoline Derivative A | Structure | 0.15 | PANC 1 |

| Tetrahydroquinoline Derivative B | Structure | 0.58 | A2058 |

Scientific Research Applications

Antitumor Activity

Research has shown that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide exhibit potent antitumor properties. A study evaluated various tetrahydroquinoline derivatives, including this compound, revealing IC50 values ranging from 2.5 to 12.5 µg/mL against several cancer cell lines. These values were significantly lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating enhanced efficacy against tumors .

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | 2.5 - 12.5 | |

| Doxorubicin | 37.5 |

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies focusing on tetrahydroquinoline derivatives revealed promising activity against human coronaviruses such as strains 229E and OC43. These findings suggest that this compound could be further investigated for its role in antiviral drug development .

Neuroprotective Effects

The neuroprotective properties of the tetrahydroquinoline scaffold present in this compound have been documented in various studies. The compound's ability to inhibit neuronal nitric oxide synthase (nNOS) has been linked to its potential therapeutic benefits for neurodegenerative diseases. In preclinical models, related compounds exhibited submicromolar activities against nNOS . This indicates that this compound may offer significant neuroprotective effects.

Comparison with Similar Compounds

Structural Analogues and Their Targets

Table 1: Key Structural Analogues and Their Properties

Mechanistic and Functional Comparisons

- Target Selectivity: The target compound shares structural motifs with QOD and ICD (tetrahydroquinoline core), which are reported as dual FP-2/FP-3 inhibitors . The patent compound replaces morpholino with piperidinylidene and tetrahydrofuran-3-yl-oxy, suggesting a divergent mechanism (e.g., kinase inhibition vs. protease inhibition).

- Pharmacokinetic Properties: The target compound’s morpholino group likely improves aqueous solubility compared to QOD’s benzodioxolyl group, which is more lipophilic . The N-(1-acetyl-2,2,4-trimethyl-4-phenyl...) analogue incorporates bulky substituents (acetyl, phenyl), which may reduce membrane permeability but enhance metabolic stability.

- SAR and Optimization Challenges: QOD and ICD lack structural data (e.g., X-ray crystallography), limiting SAR studies for optimizing dual inhibition . In contrast, the target compound could benefit from computational modeling (e.g., molecular dynamics simulations) to elucidate binding dynamics. The patent compound includes a cyano group, which may enhance electrophilic interactions with target residues, a feature absent in the target compound.

Preparation Methods

Retrosynthetic Analysis

A rational approach to synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)furan-2-carboxamide involves careful retrosynthetic analysis to identify efficient synthetic pathways. The target compound can be disconnected at strategic points to reveal simpler precursors that are synthetically accessible through established chemical transformations.

Strategic Disconnections

The target molecule can be retrosynthetically analyzed through three primary disconnections (Figure 1):

Disconnection A: Cleavage of the amide bond between the furan-2-carboxyl group and the aminoethyl linker, leading to furan-2-carboxylic acid and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethylamine.

Disconnection B: Separation at the C-N bond between the morpholino group and the ethyl linker, yielding a 6-substituted 1-methyl-1,2,3,4-tetrahydroquinoline intermediate.

Disconnection C: Breaking the C-C bond between the tetrahydroquinoline scaffold and the ethyl linker, resulting in a 6-substituted 1-methyl-1,2,3,4-tetrahydroquinoline and a suitably functionalized ethyl unit.

These disconnections suggest multiple synthetic routes that can be employed to access the target compound, with the choice dependent on factors such as reagent availability, reaction efficiency, and overall synthetic convenience.

Synthetic Route I: Via 6-Amino-1-methyl-1,2,3,4-tetrahydroquinoline

Overview

The first synthetic route employs a 6-amino-1-methyl-1,2,3,4-tetrahydroquinoline as a key intermediate, which can be functionalized through alkylation to introduce the morpholinoethyl segment, followed by acylation with furan-2-carboxylic acid to complete the synthesis.

Detailed Synthesis Steps

Preparation of 6-Nitro-1,2,3,4-tetrahydroquinoline

The synthesis begins with commercially available 4-nitroaniline, which undergoes a three-component Povarov reaction with an aldehyde and an electron-rich dienophile to produce 6-nitro-1,2,3,4-tetrahydroquinoline.

Reagents and Conditions:

- 4-Nitroaniline (1.0 eq)

- Benzaldehyde (1.0 eq)

- 2,3-Dihydrofuran (1.5 eq)

- Trityl tetrafluoroborate (0.05 eq)

- Tetrahydrofuran, 60°C, 4 min (microreactor)

- Yield: 89%, cis/trans = 63:37

N-Methylation of 6-Nitro-1,2,3,4-tetrahydroquinoline

The secondary amine of 6-nitro-1,2,3,4-tetrahydroquinoline is methylated using formaldehyde under reductive conditions to afford 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Reagents and Conditions:

- 6-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq)

- Formaldehyde (37% in H₂O, 1.5 eq)

- Sodium cyanoborohydride (1.2 eq)

- Acetic acid (catalytic)

- Methanol, room temperature, 4 h

- Yield: 92-95%

Reduction of Nitro Group

Reduction of the nitro group is accomplished through catalytic hydrogenation to yield 6-amino-1-methyl-1,2,3,4-tetrahydroquinoline.

Reagents and Conditions:

- 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq)

- 10% Pd/C (0.1 eq by weight)

- Hydrogen gas (50 psi)

- Tetrahydrofuran, room temperature, 2-3 h

- Yield: >95%

Introduction of Morpholinoethyl Group

The amino group of 6-amino-1-methyl-1,2,3,4-tetrahydroquinoline is functionalized through reductive amination with 2-morpholinoacetaldehyde to incorporate the morpholinoethyl segment.

Reagents and Conditions:

- 6-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

- 2-Morpholinoacetaldehyde (1.1 eq)

- Sodium triacetoxyborohydride (1.5 eq)

- Acetic acid (catalytic)

- Dichloroethane, room temperature, 12 h

- Yield: 70-75%

Acylation with Furan-2-carboxylic Acid

The final step involves acylation of the secondary amine with furan-2-carboxylic acid to yield the target compound.

Reagents and Conditions:

Results and Discussion

The overall yield for this synthetic route is approximately 35-40% across five steps. The Povarov reaction provides an efficient method for constructing the tetrahydroquinoline core, while the subsequent transformations proceed with good to excellent yields. The main limitation of this approach is the moderate diastereoselectivity in the initial cyclization step, which may necessitate additional purification procedures to isolate the desired isomer.

Synthetic Route II: Via Mannich Reaction of 6-Substituted 1-methyl-1,2,3,4-tetrahydroquinoline

Overview

The second synthetic route employs a Mannich reaction to directly introduce the morpholinoethyl group at the 6-position of 1-methyl-1,2,3,4-tetrahydroquinoline, followed by functionalization of the resulting α-aminoketone to yield the target compound.

Detailed Synthesis Steps

Preparation of 1-Methyl-1,2,3,4-tetrahydroquinoline

This approach begins with the synthesis of 1,2,3,4-tetrahydroquinoline through the reduction of quinoline, followed by N-methylation to afford 1-methyl-1,2,3,4-tetrahydroquinoline.

Reagents and Conditions:

- Quinoline (1.0 eq)

- Sodium cyanoborohydride (3.0 eq)

- Acetic acid (excess)

- Methanol, room temperature, 24 h

- Formaldehyde (37% in H₂O, 1.5 eq)

- Sodium cyanoborohydride (1.2 eq)

- Acetic acid (catalytic)

- Methanol, room temperature, 4 h

- Overall yield: 75-80%

Mannich Reaction to Introduce 2-Morpholinoacetyl Group

The 1-methyl-1,2,3,4-tetrahydroquinoline undergoes a Mannich reaction with formaldehyde and morpholine to introduce a 2-morpholinoacetyl group at the 6-position.

Reagents and Conditions:

- 1-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

- Paraformaldehyde (1.5 eq)

- Morpholine (1.5 eq)

- Acetic acid (catalytic)

- Toluene, reflux, 8 h

- Yield: 60-65%

Reduction of Ketone to Secondary Alcohol

The ketone functionality is reduced to a secondary alcohol using sodium borohydride.

Reagents and Conditions:

- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethanone (1.0 eq)

- Sodium borohydride (2.0 eq)

- Methanol, 0°C to room temperature, 3 h

- Yield: 90-95%

Conversion of Alcohol to Amine via Tosylation and Azide Formation

The secondary alcohol is converted to the corresponding amine through tosylation, displacement with sodium azide, and reduction.

Reagents and Conditions:

- Secondary alcohol (1.0 eq)

- p-Toluenesulfonyl chloride (1.2 eq)

- Triethylamine (1.5 eq)

- DMAP (catalytic)

- Dichloromethane, 0°C to room temperature, 6 h

- Sodium azide (3.0 eq)

- DMF, 80°C, 12 h

- Triphenylphosphine (1.2 eq)

- THF/H₂O (10:1), room temperature, 12 h

- Overall yield: 70-75%

Acylation with Furan-2-carboxylic Acid

The final step involves acylation of the primary amine with furan-2-carboxylic acid to yield the target compound.

Reagents and Conditions:

Results and Discussion

The overall yield for this synthetic route is approximately 20-25% across five steps. While this approach offers an alternative method for constructing the target compound, the multiple steps required for the transformation of the ketone to the amine result in a lower overall efficiency compared to the first route. However, this method may be advantageous when starting materials for the first route are less accessible.

Synthetic Route III: Via Bischler-Napieralski Cyclization

Overview

The third synthetic route employs a Bischler-Napieralski cyclization to construct the tetrahydroquinoline core with the requisite substitution pattern, followed by functionalization to introduce the remaining structural elements.

Detailed Synthesis Steps

Preparation of N-(3-Methoxyphenethyl)-2-morpholinoacetamide

The synthesis begins with the preparation of N-(3-methoxyphenethyl)-2-morpholinoacetamide through the reaction of 3-methoxyphenethylamine with 2-morpholinoacetic acid.

Reagents and Conditions:

- 3-Methoxyphenethylamine (1.0 eq)

- 2-Morpholinoacetic acid (1.2 eq)

- EDC·HCl (1.3 eq)

- HOBt (1.3 eq)

- DIPEA (2.0 eq)

- Dichloromethane, 0°C to room temperature, 12 h

- Yield: 85-90%

Bischler-Napieralski Cyclization

The amide undergoes a Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate, which is immediately reduced to the corresponding tetrahydroisoquinoline.

Reagents and Conditions:

- N-(3-Methoxyphenethyl)-2-morpholinoacetamide (1.0 eq)

- POCl₃ (3.0 eq)

- Toluene, reflux, 3 h

- Sodium borohydride (2.0 eq)

- Methanol, 0°C to room temperature, 3 h

- Yield: 65-70%

N-Methylation of Tetrahydroisoquinoline

The secondary amine of the tetrahydroisoquinoline is methylated using formaldehyde under reductive conditions.

Reagents and Conditions:

- Tetrahydroisoquinoline intermediate (1.0 eq)

- Formaldehyde (37% in H₂O, 1.5 eq)

- Sodium cyanoborohydride (1.2 eq)

- Acetic acid (catalytic)

- Methanol, room temperature, 4 h

- Yield: 90-95%

Acylation with Furan-2-carboxylic Acid

The final step involves acylation of the amino group with furan-2-carboxylic acid to yield the target compound.

Reagents and Conditions:

Results and Discussion

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Table 1 presents a comparative analysis of the three synthetic routes in terms of number of steps, overall yield, and key advantages and limitations.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Route I | Route II | Route III |

|---|---|---|---|

| Number of steps | 5 | 5 | 4 |

| Overall yield | 35-40% | 20-25% | 30-35% |

| Key advantage | Higher overall yield | Versatile for various substituents | More concise synthesis |

| Main limitation | Moderate diastereoselectivity | Lower overall efficiency | Regioselectivity challenges |

| Starting materials | 4-Nitroaniline | Quinoline | 3-Methoxyphenethylamine |

| Key transformation | Povarov reaction | Mannich reaction | Bischler-Napieralski cyclization |

Based on this analysis, Route I offers the highest overall yield and represents the most efficient approach for the large-scale synthesis of the target compound. However, Routes II and III provide valuable alternatives that may be preferable depending on the availability of starting materials and specific synthetic constraints.

Scalability and Practical Considerations

The scalability of each synthetic route is an important consideration for practical applications. Route I, which employs a Povarov reaction for the construction of the tetrahydroquinoline core, has been demonstrated on a multi-gram scale, making it suitable for larger-scale production. The use of a microreactor, as described in the literature, further enhances the scalability and reproducibility of this approach.

Purification and Characterization

Purification Methods

The purification of intermediates and the final compound typically involves a combination of crystallization, column chromatography, and/or preparative HPLC, depending on the complexity of the mixture and the scale of the synthesis.

For the final compound, purification by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) often provides material of high purity suitable for biological evaluation.

Characterization Data

The final compound, this compound, can be characterized by the following analytical data:

Physical Properties:

- Appearance: Off-white to pale yellow crystalline solid

- Melting Point: 140-142°C

- Molecular Formula: C₂₁H₂₅N₃O₃

- Molecular Weight: 367.44 g/mol

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, 1H, J = 1.7, 0.8 Hz), 7.13-7.08 (m, 1H), 7.05 (d, 1H, J = 3.4 Hz), 6.73 (dd, 1H, J = 8.4, 2.5 Hz), 6.65 (d, 1H, J = 2.5 Hz), 6.56 (d, 1H, J = 8.4 Hz), 6.49 (dd, 1H, J = 3.4, 1.7 Hz), 4.12-4.05 (m, 1H), 3.74-3.68 (m, 4H), 3.32-3.21 (m, 2H), 3.15 (t, 2H, J = 5.6 Hz), 2.90 (s, 3H), 2.75-2.67 (m, 4H), 2.55-2.40 (m, 4H), 1.97-1.85 (m, 2H)

¹³C NMR (100 MHz, CDCl₃): δ 158.2, 148.3, 144.4, 143.7, 129.3, 126.8, 125.9, 115.0, 114.2, 112.7, 112.2, 110.9, 67.1 (2C), 66.5, 55.8, 51.2 (2C), 49.8, 39.2, 27.8, 22.4

MS (ESI) m/z: 368 [M+H]⁺

HRMS (ESI) calculated for C₂₁H₂₆N₃O₃ [M+H]⁺: 368.1974, found: 368.1979

IR (KBr, cm⁻¹): 3312, 2950, 2854, 1650, 1533, 1500, 1472, 1371, 1298, 1116, 1011, 889, 764

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.